
3-(4-Bromopyridin-2-yl)cyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromopyridin-2-yl)cyclobutan-1-one is an organic compound with the molecular formula C9H8BrNO It features a bromopyridine moiety attached to a cyclobutanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromopyridin-2-yl)cyclobutan-1-one typically involves the bromination of pyridine derivatives followed by cyclobutanone formation. One common method includes:
Bromination: Pyridine is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Cyclobutanone Formation: The brominated pyridine is then reacted with a suitable cyclobutanone precursor under conditions that promote cyclization.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Cyclobutanol derivatives.
Substitution: Amino or thiol-substituted pyridine derivatives.
Scientific Research Applications
3-(4-Bromopyridin-2-yl)cyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Bromopyridin-2-yl)cyclobutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in hydrogen bonding and π-π interactions, while the cyclobutanone ring may participate in covalent bonding with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- 3-(4-Chloropyridin-2-yl)cyclobutan-1-one
- 3-(4-Fluoropyridin-2-yl)cyclobutan-1-one
- 3-(4-Methylpyridin-2-yl)cyclobutan-1-one
Comparison:
- 3-(4-Chloropyridin-2-yl)cyclobutan-1-one: Similar structure but with a chlorine atom instead of bromine. Chlorine is less reactive than bromine, leading to different reactivity profiles.
- 3-(4-Fluoropyridin-2-yl)cyclobutan-1-one: Fluorine is more electronegative than bromine, resulting in different electronic effects and potentially different biological activities.
- 3-(4-Methylpyridin-2-yl)cyclobutan-1-one: The methyl group is electron-donating, which can influence the compound’s reactivity and interactions with biological targets.
3-(4-Bromopyridin-2-yl)cyclobutan-1-one stands out due to the unique properties imparted by the bromine atom, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H8BrNO |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
3-(4-bromopyridin-2-yl)cyclobutan-1-one |
InChI |
InChI=1S/C9H8BrNO/c10-7-1-2-11-9(5-7)6-3-8(12)4-6/h1-2,5-6H,3-4H2 |
InChI Key |
ALIJWXIOUFWNHD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1=O)C2=NC=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl[2-(4-methylphenyl)ethyl]amine hydrochloride](/img/structure/B13499600.png)

![5-Azaspiro[3.5]nonan-9-ol hydrochloride](/img/structure/B13499616.png)
![5-[(Tert-butoxy)carbonyl]-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid](/img/structure/B13499621.png)

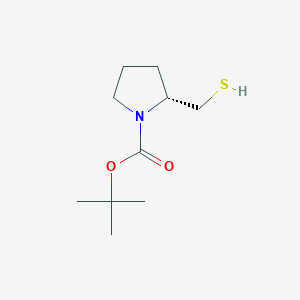
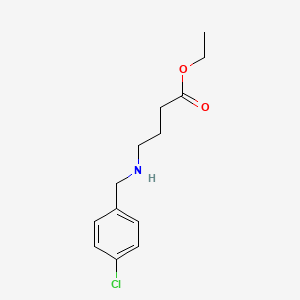
![2-[(4-chlorophenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13499641.png)
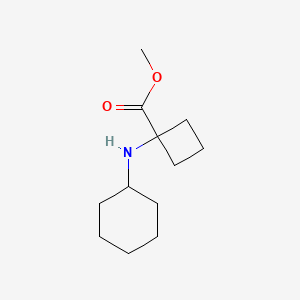
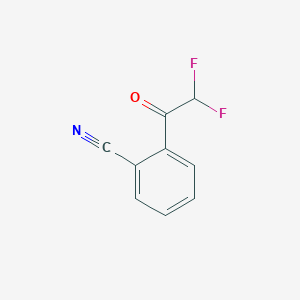
![1-(2,4-difluorophenyl)-3-{[(1H-indol-4-yl)methylidene]amino}thiourea](/img/structure/B13499656.png)
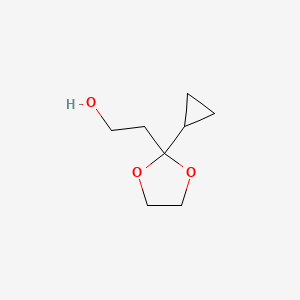
![N-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-2-(phenylsulfanyl)pyrimidin-4-amine hydrochloride](/img/structure/B13499667.png)
![(3aR,7aS)-2-[(piperidin-4-yl)methyl]-octahydro-1H-isoindole dihydrochloride](/img/structure/B13499689.png)
